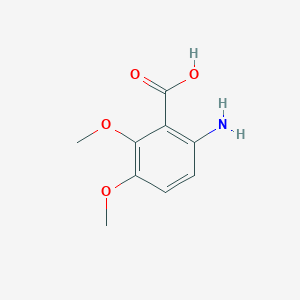
5-BROMO-2-ISOTHIOCYANATOPYRIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-isothiocyanatopyridine is an organic compound with the molecular formula C6H3BrN2S It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and isothiocyanate groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-isothiocyanatopyridine typically involves the reaction of 5-bromo-2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating the amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the one-pot synthesis method mentioned above makes it a viable candidate for industrial applications, provided the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isothiocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions, particularly with isocyanides, leading to the formation of complex heterocyclic structures.
Common Reagents and Conditions:
Copper Catalysts: Used in cascade reactions involving isocyanides.
Bases: Such as DABCO or sodium hydride, used in the preparation of dithiocarbamate salts.
Major Products:
Benzo[d]imidazo[5,1-b]thiazoles: Formed through copper-catalyzed cascade reactions with isocyanides.
Scientific Research Applications
5-Bromo-2-isothiocyanatopyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Material Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-bromo-2-isothiocyanatopyridine involves its reactivity towards nucleophiles and electrophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is exploited in the synthesis of complex organic molecules and in medicinal chemistry for drug development .
Comparison with Similar Compounds
2-Bromo-5-isothiocyanatopyridine: A closely related compound with similar reactivity.
5-Bromo-1H-indole-3-carboxylate: Another brominated heterocycle with distinct biological activities.
Uniqueness: 5-Bromo-2-isothiocyanatopyridine is unique due to its dual functional groups (bromine and isothiocyanate) which provide a versatile platform for further chemical modifications. This dual functionality is not commonly found in other similar compounds, making it particularly valuable in synthetic and medicinal chemistry .
Properties
CAS No. |
52648-27-8 |
|---|---|
Molecular Formula |
C6H3BrN2S |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
5-bromo-2-isothiocyanatopyridine |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H |
InChI Key |
ZXJWGUAGRQNMIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-(1-(2-Cyano-1-cyclopentylethyl)-1h-pyrazol-4-yl)-7h-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B8752385.png)



![2,7-Diazaspiro[4.4]nonane-1,3,8-trione, 2-ethyl-7-(phenylmethyl)-](/img/structure/B8752402.png)




